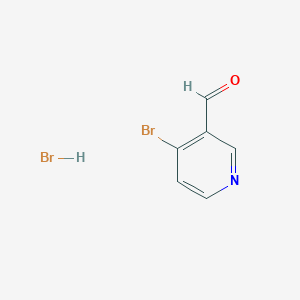

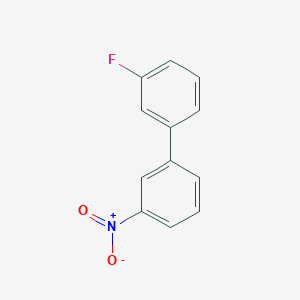

![molecular formula C13H17BN2O2 B1441282 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine CAS No. 908268-52-0](/img/structure/B1441282.png)

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine

説明

This compound is a colorless to yellow liquid or semi-solid . It is primarily used as a reagent and catalyst in organic synthesis . It is often used in Suzuki coupling reactions under platinum catalysis to synthesize various organic compounds, such as heterocyclic compounds and drug molecules .

Synthesis Analysis

The synthesis of this compound involves two substitution reactions . The structure of the compound has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The crystallographic data of the compound have been deposited with the Cambridge Crystallographic Data Centre (CCDC 2059118) and can be obtained from their website .Chemical Reactions Analysis

This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 263.10 . Its empirical formula is C13H18BNO4 . The compound does not have a flash point, indicating that it is not flammable .科学的研究の応用

Chemical Synthesis and Crystal Structure

- Derivatives of imidazo[1,2-a]pyridine, like 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, have major roles in chemical fields and serve as core fragments in various drug molecules. They are synthesized through coupling reactions and characterized by NMR, FT-IR, and X-ray diffraction studies. Their molecular structure is further analyzed using density functional theory (DFT) (Chen et al., 2021).

Palladium-Catalyzed Suzuki–Miyaura Borylation Reactions

- In pharmaceutical synthesis, palladium-catalyzed Suzuki–Miyaura borylation reactions are a highly efficient method for preparing various active agents. This process has been utilized to synthesize derivatives of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine (Sanghavi et al., 2022).

Optimization in Medicinal Synthesis

- The compound has been used in optimized syntheses of medicinally important compounds, applicable to high throughput chemistry and large-scale synthesis (Bethel et al., 2012).

Application in Anticonvulsant Agents

- Imidazo[1,2-a]pyridines, including derivatives of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, have been explored as potential anticonvulsant agents. They demonstrate effectiveness in vivo without notable toxicity (Ulloora et al., 2013).

Use in Antiviral Research

- Certain imidazo[1,2-a]pyridines with specific substituents have shown activity against cytomegalovirus and respiratory syncytial virus, highlighting their potential in antiviral research (Lhassani et al., 1999).

Crystallography and Theoretical Studies

- The compound has been a subject of crystallographic studies and theoretical calculations, such as density functional theory (DFT), to determine its molecular structure and physicochemical properties (Liao et al., 2022).

Exploration in Cancer Chemotherapy

- Selenylated imidazo[1,2-a]pyridines, related to the compound, have been investigated for their potential in breast cancer chemotherapy, demonstrating cytotoxic effects and inducing apoptosis in cancer cells (Almeida et al., 2018).

Prospects as Therapeutic Agents

- The imidazo[1,2-a]pyridine scaffold, including derivatives of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine, is identified as a 'drug prejudice' scaffold due to its broad applications in medicinal chemistry, offering a basis for the development of novel therapeutic agents (Deep et al., 2016).

将来の方向性

作用機序

Target of Action

Compounds with similar structures are often used as reagents in organic synthesis , suggesting that this compound may interact with a variety of biological targets.

Mode of Action

Similar compounds are known to undergo reactions such as borylation and hydroboration in the presence of transition metal catalysts . These reactions can lead to significant changes in the target molecules, potentially altering their function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine . For instance, the compound is stable under dry conditions but may undergo hydrolysis in a humid environment . Additionally, the compound’s reactivity may be influenced by factors such as temperature and the presence of catalysts .

特性

IUPAC Name |

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-5-7-16-8-6-15-11(16)9-10/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHAKZUFNIDWIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-1-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1441202.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1441205.png)

![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B1441208.png)

![4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1441211.png)

![5-(Tert-butoxycarbonyl)-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B1441217.png)

![2H-[1,3]dioxolo[4,5-c]pyridine-6-carbaldehyde](/img/structure/B1441220.png)